

4-Ethoxycinnamic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Ethoxycinnamic Acid

Cat. No.: B3379082

[Get Quote](#)

An In-Depth Technical Guide to 4-Ethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Cinnamic Acid Derivatives in Research

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. Their versatile chemical structure, characterized by a phenyl group attached to an acrylic acid moiety, allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of physicochemical and biological properties. While extensive research has been conducted on analogs such as 4-methoxycinnamic acid, the subject of this guide, **4-ethoxycinnamic acid**, represents a more novel area of exploration.

This technical guide aims to provide a comprehensive overview of **4-ethoxycinnamic acid**, focusing on its fundamental chemical properties, synthesis, and potential applications for researchers and professionals in drug development. By presenting a detailed analysis of this specific derivative, we intend to equip scientists with the foundational knowledge required to explore its potential in their respective fields of study.

Physicochemical Properties of 4-Ethoxycinnamic Acid

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties dictate its solubility, stability, and interaction with biological systems.

Key Physicochemical Data:

Property	Value	Source
CAS Number	24393-56-6	
Molecular Formula	C ₁₁ H ₁₂ O ₃	
Molecular Weight	192.21 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	195-198 °C	
Solubility	Soluble in methanol, ethanol, and other organic solvents.	

The replacement of the methoxy group with an ethoxy group in the para position of the phenyl ring subtly alters the molecule's lipophilicity and steric hindrance, which can have significant implications for its biological activity and formulation characteristics.

Synthesis of 4-Ethoxycinnamic Acid: A Methodological Approach

The synthesis of **4-ethoxycinnamic acid** can be achieved through several established organic chemistry reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of **4-Ethoxycinnamic Acid**

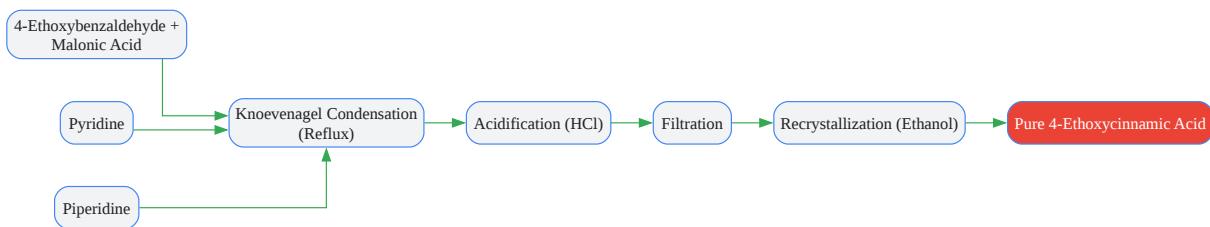
This protocol outlines a general procedure for the synthesis of **4-ethoxycinnamic acid**.

Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

- 4-Ethoxybenzaldehyde
- Malonic acid
- Pyridine (as solvent and base)
- Piperidine (as catalyst)
- Hydrochloric acid (for acidification)
- Ethanol (for recrystallization)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxybenzaldehyde and malonic acid in pyridine.
- Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
- Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to acidify the mixture, which will precipitate the crude **4-ethoxycinnamic acid**.

- Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **4-ethoxycinnamic acid**.
- Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

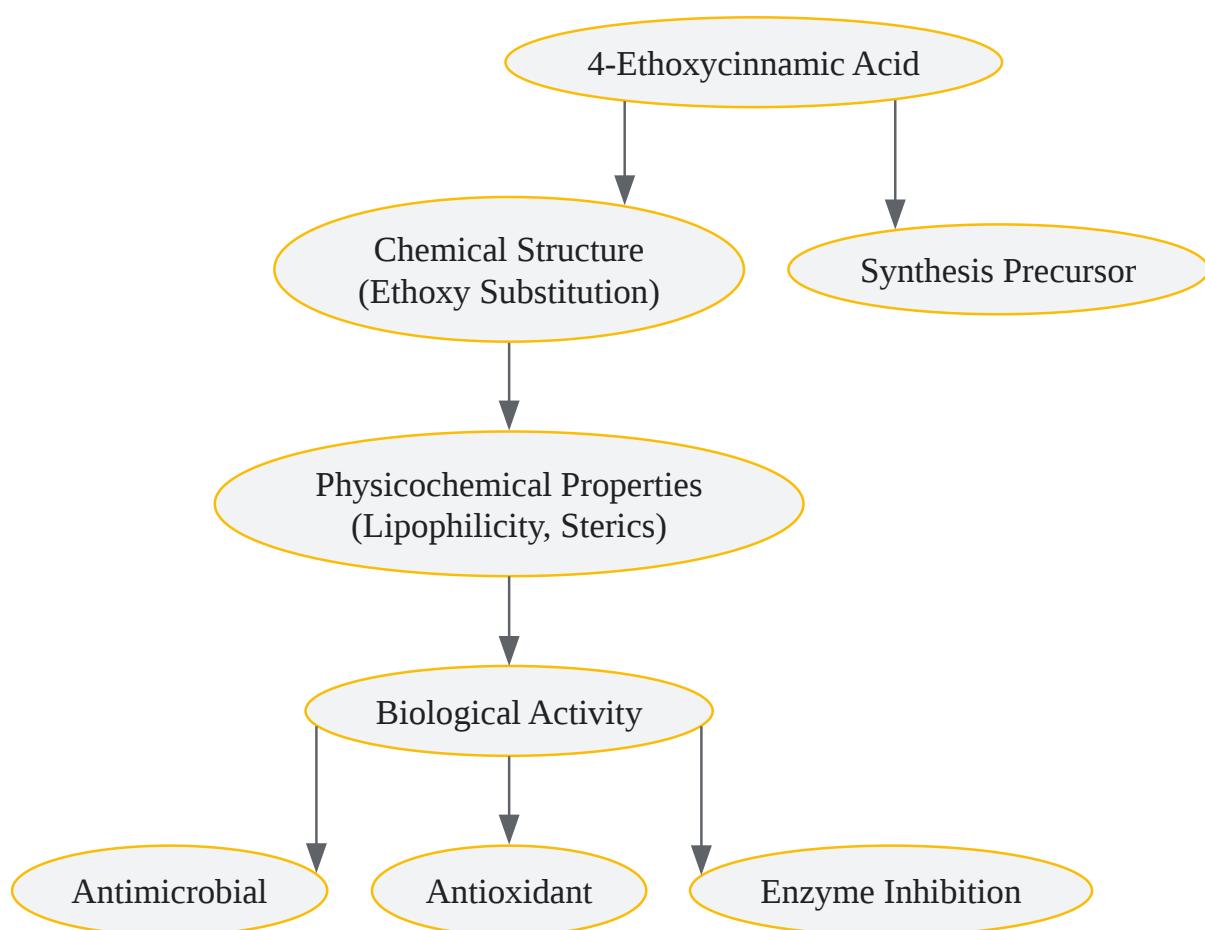
Causality in Experimental Choices:

- Pyridine: Serves as both a solvent to dissolve the reactants and a base to facilitate the deprotonation of malonic acid.
- Piperidine: A stronger base than pyridine, it acts as a more effective catalyst to initiate the condensation reaction.
- Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.
- Recrystallization: This purification technique is crucial for removing unreacted starting materials and byproducts, yielding a product of high purity.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation workflow for the synthesis of **4-ethoxycinnamic acid**.


Potential Applications in Research and Drug Development

While the body of research specifically focused on **4-ethoxycinnamic acid** is still developing, the known biological activities of its analogs provide a strong basis for its potential applications.

Areas of Investigation:

- **Antimicrobial Activity:** Cinnamic acid derivatives have demonstrated efficacy against a range of bacteria and fungi. The ethoxy modification may influence the compound's ability to penetrate microbial cell membranes.
- **Antioxidant Properties:** The phenolic structure of **4-ethoxycinnamic acid** suggests potential antioxidant activity, which is a key therapeutic target in many diseases associated with oxidative stress.
- **Enzyme Inhibition:** The structural similarity to natural enzyme substrates makes it a candidate for the development of inhibitors for enzymes involved in disease pathways.
- **Precursor for Novel Compounds:** **4-Ethoxycinnamic acid** can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.

Logical Relationship Diagram for Research Applications:

[Click to download full resolution via product page](#)

Caption: Potential research applications stemming from the structure of **4-ethoxycinnamic acid**.

Conclusion and Future Directions

4-Ethoxycinnamic acid represents a promising, yet underexplored, derivative of cinnamic acid. Its unique physicochemical properties, stemming from the ethoxy substitution, warrant further investigation into its biological activities. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling researchers to access this compound for their studies. Future research should focus on a comprehensive evaluation of its antimicrobial, antioxidant, and enzyme inhibitory potential, which could pave the way for its development as a novel therapeutic agent or a valuable tool in drug discovery.

- To cite this document: BenchChem. [4-Ethoxycinnamic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3379082#4-ethoxycinnamic-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b3379082#4-ethoxycinnamic-acid-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com